Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
Description
Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a pyrrolidine-based compound featuring a hydroxymethyl group at position 3, a pyridin-3-yl substituent at position 2, and a tert-butyl carbamate protecting group at the pyrrolidine nitrogen. The cis configuration implies spatial proximity of the hydroxymethyl and pyridinyl groups, which may influence stereoelectronic properties and biological activity.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
RHLZYLQPQCRMGB-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CN=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Origin of Product |
United States |
Biological Activity
Cis-Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
- Chemical Structure : The compound features a pyrrolidine core with a hydroxymethyl group and a pyridine ring, contributing to its biological properties.
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances binding affinity, making it a potential inhibitor or modulator in biochemical pathways.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of certain kinases, which are crucial for cell signaling and regulation.
2. Antimicrobial Properties
This compound has exhibited antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
3. Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. This effect is likely mediated by its ability to interfere with cellular signaling pathways critical for tumor growth and survival.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Investigated the enzyme inhibition profile of the compound. | Showed significant inhibition of kinase activity, indicating potential therapeutic applications in cancer treatment. |
| Study B | Assessed antimicrobial efficacy against bacterial strains. | Demonstrated broad-spectrum antibacterial activity, supporting further development as an antibiotic. |
| Study C | Evaluated cytotoxic effects on cancer cell lines. | Induced apoptosis in multiple cancer types, highlighting its potential as an anticancer agent. |
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Compound X | Lacks hydroxymethyl group | Minimal enzyme inhibition |
| Compound Y | Contains different substituents | Limited antimicrobial properties |
| This compound | Hydroxymethyl enhances binding | Broad-spectrum antibacterial and anticancer activity |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Comparative Insights
Substituent Effects
- Pyridine Modifications: The target compound’s pyridin-3-yl group contrasts with analogs featuring substituted pyridines (e.g., 2-methoxy-5-methylpyridin-3-yl in , 2-chloro-5-methylpyridin-3-yl in ).
- Hydroxymethyl vs. Other Groups: Compared to tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (M.W. 212.25; ), the target compound’s hydroxymethyl group enhances hydrophilicity, which may improve solubility but reduce membrane permeability.
Stereochemical Considerations
- The cis configuration in the target compound distinguishes it from trans-configured analogs (e.g., ). Spatial arrangement impacts intermolecular interactions, as seen in protease inhibitors where stereochemistry dictates selectivity .
Price and Availability
- While pricing data for the target compound is unavailable, structurally related tert-butyl-protected pyrrolidines (e.g., CAS 1203499-44-8) are sold at $400–$4,800 depending on scale, suggesting similar commercial accessibility for the target compound .
Preparation Methods
Stereoselective Construction of the Pyrrolidine Core
The key challenge in synthesizing this compound is achieving the cis stereochemistry on the pyrrolidine ring with the correct substitution pattern.
Starting Materials:
Commercially available N-Boc-protected proline derivatives or pyroglutamate analogs are often employed as chiral precursors due to their inherent stereochemistry and functional handles for further elaboration.-
- 1,4-Addition Reactions: Arylic or pyridinyl cuprates or rhodium(I)-catalyzed 1,4-additions to enones derived from protected proline analogs enable introduction of the pyridin-3-yl substituent at the 2-position with high diastereoselectivity.
- C–H Activation Arylation: Palladium-catalyzed C–H activation and arylation of amide intermediates directed by bidentate auxiliaries such as 8-aminoquinoline provide an alternative route to install the pyridinyl group at the 2-position with stereocontrol.
Functional Group Transformations
Reduction of Lactams to Pyrrolidines:
Borane in THF or super-hydride reagents are used to reduce lactam intermediates to the corresponding pyrrolidines, preserving stereochemistry and enabling further functionalization.Hydroxymethyl Introduction:
The hydroxymethyl group at the 3-position is typically introduced via oxidation of protected diols or selective reduction of aldehydes formed by oxidative cleavage of alkenes on the pyrrolidine ring.Protection and Deprotection Steps:
- The nitrogen is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during synthesis and facilitate purification.
- Carboxylic acid functionalities are often protected as tert-butyl esters using tert-butyl 2,2,2-trichloroacetimidate (TBTA) to enable mild and selective deprotection later in the sequence.
- Removal of Boc groups is commonly achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Epimerization and Diastereoselectivity Control
Epimerization at the alpha carbon adjacent to the amide or ester groups is induced under basic conditions (e.g., NaOH in ethanol at elevated temperatures) to achieve the desired cis configuration with high diastereomeric purity.
The use of chiral starting materials and stereoselective catalytic steps ensures enantiomeric and diastereomeric control, critical for biological activity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of enone intermediate | From (S)-O-methyl-proline or Boc-proline | – | Sets stage for 1,4-addition |
| 2 | 1,4-Addition of pyridin-3-yl cuprate/rhodium catalyst | Arylic cuprate or Rh(I) catalyst, THF | ~84 | High diastereoselectivity |
| 3 | Lactam reduction | Borane in THF or super-hydride | ~70 | Converts lactam to pyrrolidine |
| 4 | Protection of amine and acid groups | Boc anhydride for amine; TBTA for acid | 50–70 | Protects functional groups for further steps |
| 5 | Oxidation/reduction for hydroxymethyl group | RuCl3 oxidation or OsO4/NaIO4 cleavage | 50–60 | Introduces hydroxymethyl at position 3 |
| 6 | Epimerization | NaOH in EtOH, heat | – | Achieves cis stereochemistry |
| 7 | Deprotection | TFA in DCM | 80–90 | Final removal of Boc protecting group |
Summary Table of Key Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
